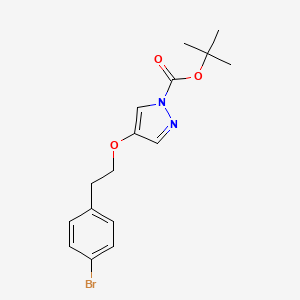
tert-Butyl 3-((5-cyanopyrimidin-2-yl)oxy)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-((5-cyanopyrimidin-2-yl)oxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, features a tert-butyl ester group, a cyanopyrimidine moiety, and an azetidine ring, making it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-cyanopyrimidin-2-yl)oxy)azetidine-1-carboxylate typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols or β-amino acids under dehydrating conditions.
-
Introduction of the Cyanopyrimidine Moiety: : The cyanopyrimidine group can be introduced via nucleophilic substitution reactions. For instance, 5-cyanopyrimidine can be reacted with an appropriate azetidine derivative under basic conditions to form the desired product.
-
Esterification: : The tert-butyl ester group is typically introduced through esterification reactions. This can be achieved by reacting the carboxylic acid derivative of the azetidine with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and esterification processes, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be employed to modify the cyanopyrimidine moiety, potentially converting the nitrile group to an amine or other functional groups.
-
Substitution: : The compound is susceptible to nucleophilic substitution reactions, especially at the cyanopyrimidine ring, where various nucleophiles can replace the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the cyanopyrimidine moiety.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 3-((5-cyanopyrimidin-2-yl)oxy)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of azetidine-containing molecules with biological targets. Its structural features make it a useful probe in the investigation of enzyme mechanisms and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility as a synthetic intermediate allows for the efficient production of a wide range of bioactive compounds.
作用機序
The mechanism of action of tert-Butyl 3-((5-cyanopyrimidin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the azetidine ring provides a rigid scaffold that can enhance binding affinity and selectivity. The tert-butyl ester group may also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-((5-aminopyrimidin-2-yl)oxy)azetidine-1-carboxylate
- tert-Butyl 3-((5-methylpyrimidin-2-yl)oxy)azetidine-1-carboxylate
- tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-((5-cyanopyrimidin-2-yl)oxy)azetidine-1-carboxylate is unique due to the presence of the cyanopyrimidine moiety, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of compounds where the nitrile group plays a crucial role in biological activity or chemical reactivity.
特性
IUPAC Name |
tert-butyl 3-(5-cyanopyrimidin-2-yl)oxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-13(2,3)20-12(18)17-7-10(8-17)19-11-15-5-9(4-14)6-16-11/h5-6,10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJDJQRFYCNBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4'-Fluoro-5-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8197041.png)
![4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197043.png)
